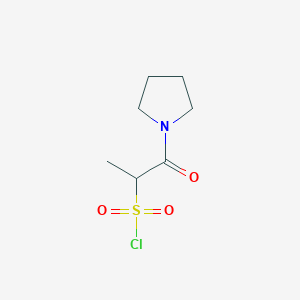
3-Cyclohexyl-2,4-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-2,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 4 positions, and a cyclohexyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2,4-difluoroaniline typically involves the following steps:
Nitration: The starting material, 3-cyclohexylaniline, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amines.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow reactors. This method allows for better control over reaction conditions, leading to higher yields and reduced reaction times. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization in a continuous-flow reactor can achieve high yields and throughput .
化学反応の分析
Types of Reactions
3-Cyclohexyl-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
科学的研究の応用
3-Cyclohexyl-2,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclohexyl-2,4-difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it useful in drug development .
類似化合物との比較
Similar Compounds
2,4-Difluoroaniline: This compound lacks the cyclohexyl group and has different chemical properties and applications.
3,4-Difluoroaniline: Similar to 3-Cyclohexyl-2,4-difluoroaniline but with fluorine atoms at different positions.
N-Cyclohexyl-2,4-dioxo-3,3,4-triphenylbutanamide: Another compound with a cyclohexyl group but different functional groups and applications
Uniqueness
This compound is unique due to the presence of both the cyclohexyl group and the fluorine atoms, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H15F2N |
|---|---|
分子量 |
211.25 g/mol |
IUPAC名 |
3-cyclohexyl-2,4-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChIキー |
MINYXQLHBLQKJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C=CC(=C2F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)



![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)
![3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)


![6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)
![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)
![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)
